NVS-ZP7-4 is a potent and orally bioavailable small molecule inhibitor of SLC39A7, a zinc channel located in the endoplasmic reticulum (ER). [, ] While its exact classification remains undefined, its role in scientific research centers around its ability to inhibit SLC39A7 and subsequently impact cellular processes reliant on this zinc channel. [, ] Specifically, NVS-ZP7-4 has shown promise in studies investigating its effects on:
NVS-ZP7-4's primary mechanism of action is through the inhibition of SLC39A7, a zinc channel responsible for transporting zinc ions across the ER membrane. [, ] By blocking this channel, NVS-ZP7-4 disrupts cellular processes reliant on zinc homeostasis within the ER, such as protein folding, maturation, and trafficking. [] This disruption has been linked to the following effects:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2